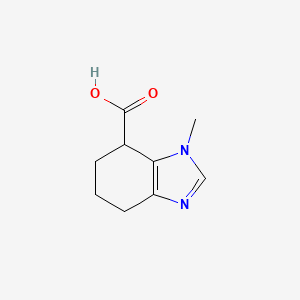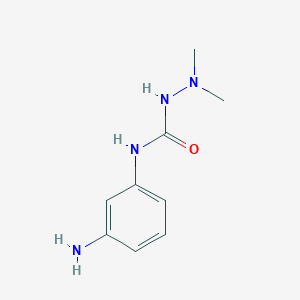
1-(3-Aminophenyl)-3-(dimethylamino)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminophenyl)-3-(dimethylamino)urea is an organic compound with a unique structure that includes both an amino group and a dimethylamino group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)-3-(dimethylamino)urea typically involves the reaction of 3-nitroaniline with dimethylamine and phosgene. The process begins with the reduction of 3-nitroaniline to 3-aminophenylamine, followed by the reaction with dimethylamine and phosgene to form the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminophenyl)-3-(dimethylamino)urea can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(3-Aminophenyl)-3-(dimethylamino)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)-3-(dimethylamino)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the particular application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminophenyl)-3-(methylamino)urea: Similar structure but with a methylamino group instead of a dimethylamino group.
1-(3-Aminophenyl)-3-(ethylamino)urea: Similar structure but with an ethylamino group instead of a dimethylamino group.
1-(3-Aminophenyl)-3-(propylamino)urea: Similar structure but with a propylamino group instead of a dimethylamino group.
Uniqueness
1-(3-Aminophenyl)-3-(dimethylamino)urea is unique due to the presence of both an amino group and a dimethylamino group, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(3-aminophenyl)-3-(dimethylamino)urea |
InChI |
InChI=1S/C9H14N4O/c1-13(2)12-9(14)11-8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3,(H2,11,12,14) |
InChI Key |
IRVJLULZMISUQD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=O)NC1=CC=CC(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


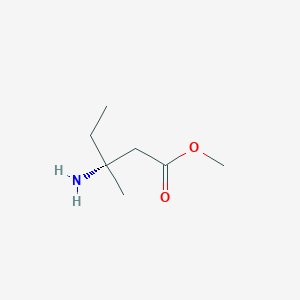
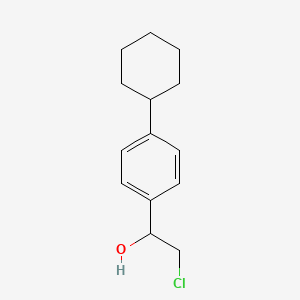
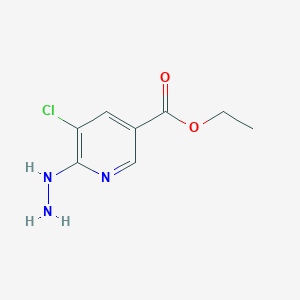

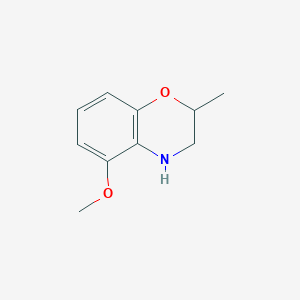

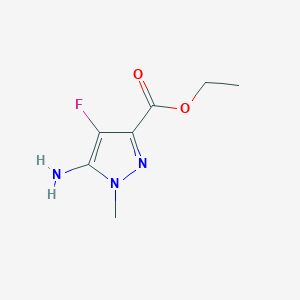
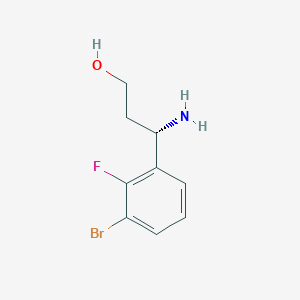
![5-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B13298123.png)

![7-(Aminomethyl)-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13298133.png)

![4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13298151.png)
